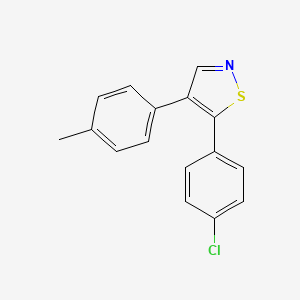

5-(4-Chlorophenyl)-4-p-tolylisothiazole

描述

属性

分子式 |

C16H12ClNS |

|---|---|

分子量 |

285.8 g/mol |

IUPAC 名称 |

5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2-thiazole |

InChI |

InChI=1S/C16H12ClNS/c1-11-2-4-12(5-3-11)15-10-18-19-16(15)13-6-8-14(17)9-7-13/h2-10H,1H3 |

InChI 键 |

LELNOQBBNOVPJP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=C(SN=C2)C3=CC=C(C=C3)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Imidazole Derivatives

- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate (): Activity: Strong sirtuin inhibition in non-small cell lung cancer (NSCLC) cells, with superior docking scores (Glide score: -8.2) compared to reference inhibitors.

Thiadiazole Derivatives

Oxazole Derivatives

Substituent Effects on Activity

4-Chlorophenyl vs. Other Aryl Groups

- Antifungal Activity : Tetrazole derivatives with 4-chlorophenyl groups (e.g., TH3–TH7 in ) showed fungicidal activity (MIC₈₀: 8–32 µg/mL), outperforming fluorophenyl analogs (MIC₈₀: 64–128 µg/mL) .

- Antioxidant Activity : Thiazoles with 4-chlorophenyl substituents (e.g., compound 6c in ) exhibited higher Fe³⁺-reducing power than trifluoromethylphenyl derivatives .

Impact of p-Tolyl Group

Structural and Electronic Comparisons

- Planarity : Crystallographic data for fluorophenyl-pyrazol-thiazole hybrids () reveal near-planar structures, which may enhance π-π stacking in target binding. Isothiazole’s planarity could similarly optimize interactions with hydrophobic enzyme pockets .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Chlorophenyl)-4-p-tolylisothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions or palladium-catalyzed cross-coupling. For example, cyclocondensation of thioamides with α-haloketones under reflux in ethanol (60–80°C, 12–24 hours) yields isothiazole derivatives. Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-chlorophenyl and p-tolyl) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in tetrahydrofuran/water (3:1) at 80°C . Optimization requires monitoring reaction time, solvent polarity, and catalyst loading to minimize byproducts like homocoupled arylboronic acids .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and aromaticity. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Thin-Layer Chromatography (TLC) using silica gel GF254 and ethyl acetate/hexane (1:3) monitors reaction progress .

Advanced Research Questions

Q. How does the 4-chlorophenyl group influence biological activity compared to halogenated or alkyl-substituted analogs?

- Methodological Answer : The electron-withdrawing Cl atom enhances binding to hydrophobic enzyme pockets (e.g., leishmanial trypanothione reductase) via π-π stacking and dipole interactions. Comparative studies show chloro-substituted derivatives exhibit 2–3× higher IC₅₀ values against Leishmania spp. than methyl or bromo analogs. Structure-Activity Relationship (SAR) analysis involves synthesizing analogs (e.g., 4-bromo, 4-methylphenyl) and testing via enzyme inhibition assays .

Q. What computational strategies predict target interactions and pharmacokinetic properties of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) with Leishmania protein targets (PDB: 2JK6) identifies binding poses, while Molecular Dynamics (MD) simulations (GROMACS, 100 ns) assess stability. ADMET predictions (SwissADME) reveal moderate bioavailability (TPSA = 65 Ų, LogP = 3.8) and potential CYP3A4 metabolism. In silico toxicity profiling (ProTox-II) flags hepatotoxicity risks, requiring experimental validation .

Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?

- Methodological Answer : Discrepancies arise from oversimplified docking models (e.g., rigid receptors) or solvent effects. Mitigation strategies include:

- Experimental : Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).

- Computational : Hybrid QM/MM simulations to model explicit solvent interactions.

- Statistical : Multivariate regression to correlate computed binding energies (ΔG) with IC₅₀ values .

Q. What role does this compound play in catalytic systems, such as cross-coupling reactions?

- Methodological Answer : As a ligand in palladium complexes, the isothiazole ring stabilizes Pd(0) intermediates in Suzuki reactions. Complexes with Pd:ligand ratios of 1:1 show higher activity (TOF = 1,200 h⁻¹ at 35°C) than 1:2 complexes. Applications include synthesizing biphenyl derivatives with <3% homocoupling byproducts under aerobic conditions .

Q. Which analytical methods are used to study the compound’s stability under physiological and storage conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitors degradation. Mass spectrometry identifies hydrolysis products (e.g., sulfonic acid derivatives). For photostability, exposure to UV light (λ = 365 nm) in PBS (pH 7.4) quantifies degradation kinetics (t₁/₂ = 48 hours) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Systematic substitution at the 4-p-tolyl position (e.g., introducing -CF₃, -NO₂) combined with 3D-QSAR (CoMFA, R² = 0.89) identifies steric/electrostatic hotspots. In vitro screening against protozoan (IC₅₀) and mammalian cells (CC₅₀) calculates Selectivity Indices (SI >10 indicates therapeutic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。